molecular formula C9H11NO2 B14047517 1-(3-Amino-5-hydroxyphenyl)propan-2-one

1-(3-Amino-5-hydroxyphenyl)propan-2-one

Cat. No.: B14047517
M. Wt: 165.19 g/mol
InChI Key: GNDAMWKCYKSLPF-UHFFFAOYSA-N
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Description

1-(3-Amino-5-hydroxyphenyl)propan-2-one is an organic compound with a phenyl ring substituted with an amino group and a hydroxyl group

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(3-amino-5-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H11NO2/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2,10H2,1H3

InChI Key

GNDAMWKCYKSLPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)O)N

Origin of Product

United States

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